7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Overview
Description
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a biphenyl group, an oxoethoxy linkage, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-ethyl-8-methyl-2H-chromen-2-one with 2-(biphenyl-4-yl)-2-oxoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the biphenyl and chromen-2-one moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-3,4-dimethyl-2H-chromen-2-one
- 7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one
- 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-propyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the biphenyl group and the ethyl and methyl substitutions on the chromen-2-one core. These structural differences contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-ethyl-8-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-3-18-15-25(28)30-26-17(2)24(14-13-22(18)26)29-16-23(27)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNUNHGZXDHRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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